molecular formula C6H16Cl2N2 B2973542 (5S)-5-Methyl-1,4-diazepane dihydrochloride CAS No. 2375250-91-0

(5S)-5-Methyl-1,4-diazepane dihydrochloride

Cat. No. B2973542
CAS RN: 2375250-91-0
M. Wt: 187.11
InChI Key: DBSNHHJBAPATCL-ILKKLZGPSA-N
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Description

(5S)-5-Methyl-1,4-diazepane dihydrochloride, commonly known as DMXAA, is a small molecule with potential anti-cancer properties. It was first identified in the 1980s as a compound with anti-tumor activity in mice. Since then, it has been the subject of numerous studies to investigate its synthesis, mechanism of action, and potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Phthalocyanines

    Research by Wöhrle et al. (1993) demonstrates the synthesis of octasubstituted phthalocyanines from reactions involving similar compounds, indicating the potential use of (5S)-5-Methyl-1,4-diazepane dihydrochloride in the creation of complex organic structures for various applications, including materials science and catalysis (Wöhrle, Eskes, Shigehara, & Yamada, 1993).

  • Ring Expansion Reactions

    A study by Fesenko et al. (2015) highlights the diastereoselective ring expansion of pyrimidines to 1,3-diazepines, suggesting the importance of compounds like (5S)-5-Methyl-1,4-diazepane dihydrochloride in studying ring expansion mechanisms and the synthesis of diazepine derivatives with potential pharmaceutical applications (Fesenko, Trafimova, Albov, & Shutalev, 2015).

  • Catalysis and Inhibition Studies

    Spencer et al. (2009) explored the catalytic activity and inhibition properties of palladacycles, which could be related to the structural and chemical behaviors of diazepane compounds in biological systems, offering insights into their potential therapeutic applications (Spencer, Casini, Zava, Rathnam, Velhanda, Pfeffer, Callear, Hursthouse, & Dyson, 2009).

  • Structural and Coordination Studies

    Research by Morgan et al. (1983) on the preparation and analysis of nickel(II) and copper(II) complexes with diazepane amine alcohol demonstrates the compound's utility in studying metal coordination chemistry, which is crucial for understanding catalytic processes and designing metal-organic frameworks (Morgan, Gainsford, & Curtis, 1983).

properties

IUPAC Name

(5S)-5-methyl-1,4-diazepane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-6-2-3-7-4-5-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSNHHJBAPATCL-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCCN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCNCCN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S)-5-Methyl-1,4-diazepane dihydrochloride

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